molecular formula C13H23NO4 B129884 Ethyl N-Boc-piperidine-4-carboxylate CAS No. 142851-03-4

Ethyl N-Boc-piperidine-4-carboxylate

Cat. No.: B129884
CAS No.: 142851-03-4
M. Wt: 257.33 g/mol
InChI Key: MYHJCTUTPIKNAT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethyl N-Boc-piperidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is commonly used as a substrate in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides, leading to the formation of 4-pyridylpiperidinyl esters . This compound interacts with various enzymes and proteins, facilitating the formation of new chemical bonds and the synthesis of target molecules. The nature of these interactions involves the activation of the ester group, enabling nucleophilic attack by the heterocyclic bromides and chlorides.

Cellular Effects

This compound has been shown to influence various cellular processes. It is used as a reagent to synthesize 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which act as sodium channel blockers to treat stroke patients . This compound affects cell signaling pathways by modulating the activity of sodium channels, leading to changes in cellular excitability and neurotransmission. Additionally, it can impact gene expression and cellular metabolism by altering the activity of key enzymes involved in these processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It acts as a substrate in palladium-catalyzed reactions, where it undergoes α-arylation with heterocyclic bromides and chlorides . This process involves the formation of a palladium complex, which facilitates the activation of the ester group and subsequent nucleophilic attack. The compound’s ability to modulate sodium channels also contributes to its effects on cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, with a boiling point of 120-135 °C at 0.5 mmHg and a density of 1.046 g/mL at 25 °C . Long-term studies have shown that the compound maintains its activity and does not undergo significant degradation over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively modulate sodium channels and provide therapeutic benefits in stroke treatment . At higher doses, it may exhibit toxic or adverse effects, including potential damage to the respiratory system . It is crucial to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into bioactive molecules. The compound’s role in the synthesis of sodium channel blockers highlights its importance in modulating metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for optimizing its use in pharmaceutical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is likely transported via specific transporters or binding proteins that facilitate its uptake and localization within target cells Its distribution within tissues can influence its therapeutic effects and potential side effects

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can affect its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of this compound is essential for optimizing its use in biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl N-Boc-piperidine-4-carboxylate can be synthesized through a multi-step process involving the protection of piperidine with a tert-butoxycarbonyl (Boc) group, followed by esterification with ethyl chloroformate. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring and control of reaction temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Scientific Research Applications

Ethyl N-Boc-piperidine-4-carboxylate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Comparison with Similar Compounds

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-17-11(15)10-6-8-14(9-7-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHJCTUTPIKNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374497
Record name Ethyl N-Boc-piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142851-03-4
Record name Ethyl N-Boc-piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of ethyl isonipecotate (2.5 g, 15.9 mmol) in dichloromethane (80 mL) at 0° C. was treated with (BOC)2O (3.8 g, 17.3 mmol), warmed to room temperature, stirred for 2 hours, diluted with water, and extracted with dichloromethane. The combined extracts were washed sequentially with saturated sodium bicarbonate, 5% citric acid, and brine, dried (MgSO4), filtered, and concentrated to provide the desired product. MS (ESI(+)) m/e 258 (M+H)+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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